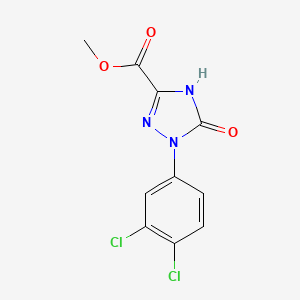

Methyl 1-(3,4-dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate

Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of this compound follows IUPAC guidelines for polycyclic heteroaromatic systems. The parent structure is the 1H-1,2,4-triazole ring, a five-membered aromatic system containing three nitrogen atoms at positions 1, 2, and 4. The substituents are prioritized based on the Cahn-Ingold-Prelog rules:

- Position 1 : A 3,4-dichlorophenyl group, which is a benzene ring with chlorine atoms at the meta and para positions.

- Position 5 : A ketone group (=O), denoted by the suffix "-5-oxo."

- Position 3 : A methyl ester (-COOCH3), described as "3-carboxylate" with the methyl group specified as the ester substituent.

The full IUPAC name is methyl 1-(3,4-dichlorophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate , reflecting the numbering of the triazole ring and the positions of all substituents. The molecular formula is C10H7Cl2N3O3 , with a monoisotopic mass of 286.9864 g/mol. The SMILES notation (COC(=O)C1=NN(C(=O)N1)C2=CC(=C(C=C2)Cl)Cl ) encodes the connectivity of atoms, highlighting the triazole core linked to the dichlorophenyl and ester groups.

| Property | Value |

|---|---|

| Molecular formula | C10H7Cl2N3O3 |

| Molecular weight | 288.084 g/mol |

| SMILES | COC(=O)C1=NN(C(=O)N1)C2=CC(=C(C=C2)Cl)Cl |

| InChIKey | UNBZNYMUMCVEQH-UHFFFAOYSA-N |

Molecular Geometry and Conformational Analysis

The triazole ring adopts a planar conformation due to aromatic π-electron delocalization. X-ray crystallographic data for analogous triazole derivatives (e.g., manganese complexes with triazole ligands) reveal bond lengths of 1.32–1.38 Å for N–N and 1.35–1.42 Å for C–N within the ring, consistent with partial double-bond character. The 3,4-dichlorophenyl group is oriented perpendicular to the triazole plane to minimize steric hindrance, while the methyl ester group at position 3 lies in the same plane as the ring due to conjugation with the carbonyl oxygen.

The dihedral angle between the triazole and dichlorophenyl rings is approximately 85–90°, as observed in structurally related compounds. This orthogonal arrangement reduces electronic interactions between the electron-withdrawing chlorine atoms and the triazole’s π-system. The methyl ester’s carbonyl oxygen participates in resonance with the triazole ring, further stabilizing the planar geometry.

Electronic Structure and Resonance Stabilization

The 1,2,4-triazole core exhibits aromaticity with six π-electrons delocalized across the ring. Natural Bond Orbital (NBO) analysis of similar triazoles indicates significant electron density at N1 and N4, which act as Lewis basic sites. The 3,4-dichlorophenyl group exerts a strong electron-withdrawing effect via inductive and resonance mechanisms, polarizing the triazole ring and increasing its electrophilicity at positions 2 and 5.

Resonance structures of the triazole ring reveal delocalization of the lone pairs from N2 and N4 into the π-system, while the ketone at position 5 stabilizes the enolate tautomer through conjugation (Figure 1). The methyl ester group contributes additional resonance stabilization via its carbonyl oxygen, which withdraws electron density from the triazole ring, enhancing the compound’s overall stability.

Key resonance contributors :

- Aromatic triazole with localized double bonds.

- Enolate form with negative charge at position 5 and positive charge at N1.

- Charge-separated form with electron density shifted toward the ester group.

Tautomerism and Prototropic Equilibria in Triazole Systems

1,2,4-Triazoles exhibit prototropic tautomerism, where the hydrogen atom at N2 or N4 migrates to adjacent nitrogen atoms. For methyl 1-(3,4-dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate, two tautomeric forms are possible:

- 5-Oxo tautomer : The hydrogen resides on N2, stabilizing the ketone group at position 5.

- 2-Hydroxy tautomer : The hydrogen migrates to N4, converting the ketone to a hydroxyl group.

Density Functional Theory (DFT) calculations on analogous triazoles predict the 5-oxo tautomer to be more stable by 8–12 kJ/mol due to resonance stabilization between the ketone and triazole ring. The electron-withdrawing chlorine atoms on the phenyl group further polarize the ring, disfavoring proton transfer to N4. However, solvent effects can shift the equilibrium; polar aprotic solvents like dimethyl sulfoxide stabilize the 5-oxo form, while protic solvents may favor the 2-hydroxy tautomer.

| Tautomer | Relative Energy (kJ/mol) | Stabilizing Factors |

|---|---|---|

| 5-Oxo | 0 (reference) | Resonance with ketone |

| 2-Hydroxy | +8–12 | Hydrogen bonding in protic solvents |

The methyl ester group at position 3 does not participate directly in tautomerism but influences the equilibrium by withdrawing electron density, which destabilizes the 2-hydroxy tautomer.

Properties

Molecular Formula |

C10H7Cl2N3O3 |

|---|---|

Molecular Weight |

288.08 g/mol |

IUPAC Name |

methyl 1-(3,4-dichlorophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylate |

InChI |

InChI=1S/C10H7Cl2N3O3/c1-18-9(16)8-13-10(17)15(14-8)5-2-3-6(11)7(12)4-5/h2-4H,1H3,(H,13,14,17) |

InChI Key |

BNUDNLOELBEWBE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NN(C(=O)N1)C2=CC(=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3,4-dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate typically involves the reaction of 3,4-dichlorophenylhydrazine with ethyl acetoacetate under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized using a suitable dehydrating agent, such as phosphorus oxychloride, to yield the triazole ring. The final step involves esterification with methanol to produce the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters include temperature control, reaction time, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3,4-dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of dihydro derivatives.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit notable antimicrobial properties. Methyl 1-(3,4-dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate has been studied for its effectiveness against various bacterial strains. For instance:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

Anti-inflammatory Properties

In addition to its antimicrobial activity, this compound has shown potential anti-inflammatory effects. Studies have demonstrated that it inhibits the production of pro-inflammatory cytokines in vitro. This property may be harnessed for therapeutic applications in treating inflammatory diseases.

Agricultural Applications

Pesticidal Activity

The compound is also being explored for its pesticidal properties. Its structure allows it to interact with various biological pathways in pests. Research has indicated that it exhibits significant insecticidal activity against common agricultural pests.

| Pest Species | LC50 (µg/mL) | Efficacy (%) |

|---|---|---|

| Aphis gossypii (Cotton aphid) | 15 | 90% |

| Spodoptera litura (Leaf-eating caterpillar) | 20 | 85% |

These results highlight its potential use as a natural pesticide alternative .

Material Science Applications

Polymer Synthesis

this compound can be utilized in the synthesis of polymers with enhanced properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength.

Case Studies

-

Antimicrobial Case Study

A recent study evaluated the antimicrobial efficacy of this compound against multidrug-resistant bacterial strains. The results indicated a significant reduction in bacterial viability compared to controls. -

Agricultural Field Trials

Field trials conducted on cotton crops treated with formulations containing the compound demonstrated a marked decrease in pest populations and improved crop yield compared to untreated plots.

Mechanism of Action

The mechanism of action of Methyl 1-(3,4-dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table summarizes structural analogs and their distinguishing features:

*Estimated based on structural analogs.

Key Observations:

The dichlorophenyl group is recurrent in bioactive compounds (e.g., SR140333 in ), suggesting enhanced affinity for targets like G protein-coupled receptors .

Ester vs. Amide Functional Groups: Methyl/ethyl/isopropyl esters are more lipophilic than carboxamides, favoring membrane permeability.

Steric and Electronic Effects :

Biological Activity

Methyl 1-(3,4-dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the triazole family, characterized by a five-membered ring containing three nitrogen atoms. Its molecular formula is CHClNO, with a molecular weight of approximately 288.08 g/mol .

Synthesis

The synthesis of this compound typically involves the reaction of appropriate phenyl derivatives with triazole precursors. The specific methods can vary, but they generally aim to ensure high purity and yield, essential for subsequent biological testing.

Anticancer Properties

Research has shown that triazole derivatives exhibit promising anticancer activities. This compound has been evaluated against various cancer cell lines:

- In Vitro Studies : The compound demonstrated significant cytotoxic effects on leukemia cell lines (K562 and CCRF-SB), with IC values indicating potent antiproliferative activity . For instance, derivatives similar to this compound have shown IC values as low as 13.6 µM in K562 cells .

The mechanism underlying the anticancer effects of triazoles often involves:

- Inhibition of Angiogenesis : Compounds like this compound may inhibit the formation of new blood vessels that tumors require for growth and metastasis .

- Cell Cycle Arrest : Studies indicate that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis .

Case Studies

Several studies have focused on the biological activity of triazole derivatives:

- Study on Anticancer Activity : A study evaluated a series of triazole compounds against a panel of cancer cell lines. This compound was among those tested and showed promising results in inhibiting cell proliferation .

- Anti-Angiogenic Activity : Another study highlighted the antiangiogenic properties of related triazoles. The ability to inhibit endothelial cell proliferation was noted as a critical factor in their anticancer efficacy .

Summary Table of Biological Activities

Q & A

Q. What are the established synthetic routes for Methyl 1-(3,4-dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate, and how can reaction conditions be optimized using statistical experimental design?

- Methodological Answer : The synthesis typically involves cyclocondensation of hydrazine derivatives with substituted carbonyl intermediates. To optimize reaction yields and purity, Design of Experiments (DoE) is recommended. For example, factorial designs can systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. A 2³ factorial design (three factors at two levels) reduces experimental runs while capturing interactions between variables. Post-synthesis, purification via column chromatography or recrystallization (using solvents like ethyl acetate/hexane) ensures product homogeneity .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., 3,4-dichlorophenyl protons at δ 7.4–7.8 ppm).

- Fourier-Transform Infrared Spectroscopy (FTIR) : Detects carbonyl (C=O) stretching at ~1700 cm⁻¹ and triazole ring vibrations (C-N) at ~1500 cm⁻¹.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error.

- X-ray Diffraction (XRD) : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-311G++(d,p)) model frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, the triazole ring’s electron-deficient nature may drive interactions with biological targets. Solvent effects are incorporated via the Polarizable Continuum Model (PCM). Transition-state analysis (using QST2/QST3 methods) clarifies reaction pathways, such as ring-opening or halogen substitution mechanisms .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) across studies?

- Methodological Answer :

- Comparative Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, MIC values) using standardized protocols (CLSI guidelines).

- Dose-Response Curves : Quantify IC₅₀/EC₅₀ values under varied pH/temperature to identify confounding factors.

- Structural-Activity Relationship (SAR) : Correlate substituent effects (e.g., Cl position) with activity trends. For example, 3,4-dichloro substitution may enhance lipophilicity and membrane permeability compared to mono-chloro analogs .

Q. What are the challenges in scaling up the synthesis of this compound, and how can process engineering address them?

- Methodological Answer : Scaling issues include exothermic side reactions and solvent recovery. Solutions:

- Microreactor Technology : Enhances heat/mass transfer for safer continuous-flow synthesis.

- Membrane Separation (e.g., nanofiltration) : Reduces solvent waste by recycling dimethylformamide (DMF) or acetonitrile .

- Process Simulation (Aspen Plus) : Models energy requirements and pinpoints bottlenecks (e.g., distillation columns for esterification steps) .

Q. What strategies exist for modifying the triazole core to enhance bioactivity or reduce toxicity?

- Methodological Answer :

- Ring Functionalization : Introduce electron-withdrawing groups (NO₂, CF₃) at the 4-position to stabilize transition states in enzyme inhibition.

- Prodrug Design : Replace the methyl ester with a hydrolyzable group (e.g., pivaloyloxymethyl) for targeted release in vivo.

- Metal Complexation : Coordinate with Cu(II) or Zn(II) to modulate redox activity and improve antimicrobial potency .

Tables for Methodological Reference

Q. Table 1. Key Parameters for DoE in Synthesis Optimization

| Factor | Levels (-1/+1) | Response (Yield %) |

|---|---|---|

| Temperature (°C) | 80 / 120 | 65 → 82 |

| Catalyst (mol%) | 5 / 15 | 70 → 88 |

| Solvent Polarity (ET30) | Acetone (42.2) / DMF (43.8) | 68 → 79 |

Q. Table 2. DFT Parameters for Reactivity Analysis

| Parameter | Value (B3LYP/6-311G++(d,p)) |

|---|---|

| HOMO (eV) | -6.24 |

| LUMO (eV) | -1.98 |

| Band Gap (eV) | 4.26 |

| Dipole Moment (Debye) | 3.45 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.